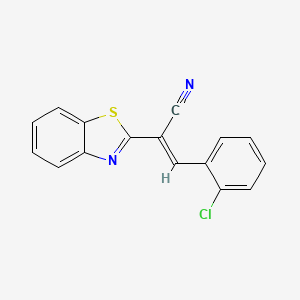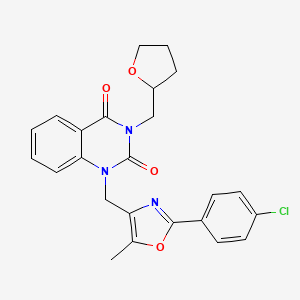
1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H22ClN3O4 and its molecular weight is 451.91. The purity is usually 95%.
BenchChem offers high-quality 1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Green Synthesis Approaches
A green, mild, and facile route for synthesizing pyrido[1,2‐a]quinazoline‐1,6‐dione derivatives showcases the commitment to environmentally friendly chemical processes. The use of iodine as a catalyst in ionic liquid facilitates the synthesis of these derivatives from 2-aminobenzamides and 6-chlorohexan-2-one, yielding good to high results (Lianghua Lu et al., 2014). This approach not only emphasizes the efficiency of the process but also its alignment with sustainable chemistry principles.
Carbon Dioxide Utilization
The synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and a catalytic amount of base (DBU or DBN) under solvent-free conditions highlights a novel reaction system aimed at sustainable chemistry. This method successfully synthesizes key intermediates for drugs like Prazosin, Bunazosin, and Doxazosin with excellent yields, demonstrating the potential of carbon dioxide as a reagent in pharmaceutical synthesis (T. Mizuno et al., 2007).
Ionic Liquid as a Homogeneous Recyclable Catalyst
The use of 1-butyl-3-methyl imidazolium hydroxide ([Bmim]OH) as a basic ionic liquid catalyst for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles is a green protocol that illustrates the effectiveness of solvent-free conditions. This method not only supports the synthesis of aromatic aminobenzonitriles but also allows for the recovery and reuse of the ionic liquid, emphasizing the principles of green chemistry and sustainability (Y. Patil et al., 2009).
Chemical Fixation of CO2
The fixation of CO2 into 2-aminobenzonitriles as a strategy for synthesizing quinazoline-2,4(1H,3H)-dione derivatives offers an innovative approach to utilizing carbon dioxide. This method aligns with green and sustainable chemistry perspectives by turning CO2 from a waste product into a valuable resource for the pharmaceutical industry, highlighting the importance of developing environmentally friendly synthesis methods (E. Vessally et al., 2017).
Vibrational Spectroscopic Studies
The preparation of 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetra-hydroquinazoline-2,4-dione through silylated 6-methylquinazoline-2,4-dione demonstrates the intricate processes involved in synthesizing potential chemotherapeutic agents. Vibrational spectroscopic (FT-IR and FT-Raman) studies provide deep insights into the molecular structure and properties, illustrating the critical role of analytical techniques in drug development (S. Sebastian et al., 2015).
Propriétés
IUPAC Name |
1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4/c1-15-20(26-22(32-15)16-8-10-17(25)11-9-16)14-27-21-7-3-2-6-19(21)23(29)28(24(27)30)13-18-5-4-12-31-18/h2-3,6-11,18H,4-5,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNOMAOYESEFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

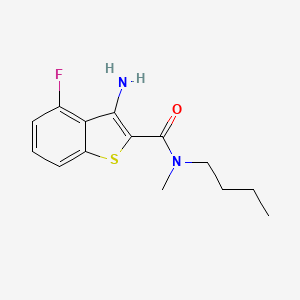
![N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2570315.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2570317.png)
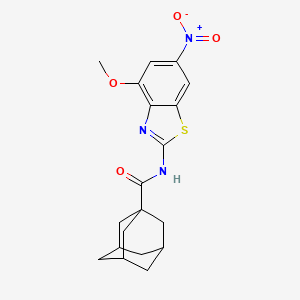
![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2570321.png)
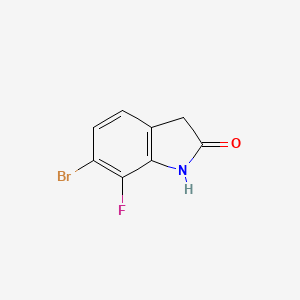
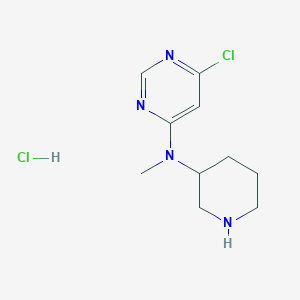
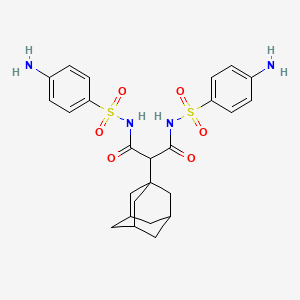
![3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2570327.png)
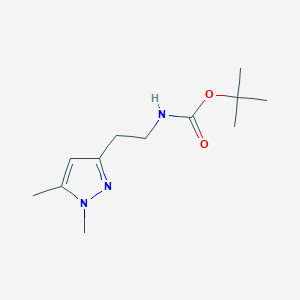
![tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate](/img/structure/B2570330.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid](/img/structure/B2570331.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2570332.png)
